Benzyl furan-3-ylcarbamate
Overview
Description
Benzyl furan-3-ylcarbamate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiangiogenic Activity
Benzofuran derivatives have been evaluated for their anticancer and antiangiogenic activities, with certain compounds showing promise due to their ability to bind to the colchicine site of tubulin, inhibit cancer cell growth, induce apoptosis, and possess potent vascular disrupting properties in vitro and in vivo. For example, one study discovered a compound that inhibited cancer cell growth at nanomolar concentrations and demonstrated significant antitumor activity in murine models, comparable to combretastatin A-4 phosphate (Romagnoli et al., 2015).
Synthesis of Benzo[b]furans
The synthesis of 2,3-disubstituted benzo[b]furans can be efficiently achieved under mild conditions through palladium/copper-catalyzed cross-coupling of various o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. This method has been applied to produce biologically important furan derivatives in high yields (Yue et al., 2005).
AMPA Receptor Modulation
Chiral benzothiadiazine derivatives, incorporating the furan moiety, have garnered attention for their pharmacological activity as AMPA receptor positive modulators. Investigations into their configurational stability suggested a rapid enantiomerization in physiological conditions, prompting the design of novel compounds to enhance stability while preserving activity (Carrozzo et al., 2014).
Leukotriene B4 Receptor Antagonism
Research into 2-alkylcarbamoyl-1-alkylvinylbenzo[b]furans has aimed at discovering selective leukotriene B4 receptor antagonists. Certain derivatives demonstrated potent inhibitory activity, with variations in substituent groups affecting their selectivity and potency (Ando et al., 2008).
Novel Syntheses and Chemical Transformations
Studies have also focused on novel synthetic routes for benzofuran derivatives. For instance, a Pd(II)-mediated cascade carboxylative annulation has been developed to construct benzo[b]furan-3-carboxylic acids, showcasing the formation of three new bonds in one step and highlighting a novel method for the construction of these rings (Liao et al., 2005).
Properties
IUPAC Name |
benzyl N-(furan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJHWVJZLXGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745195 | |
Record name | Benzyl furan-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499202-76-5 | |
Record name | Benzyl furan-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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